molecular formula C11H19NO3 B1446761 tert-butyl N-(2,2-dimethyl-3-oxocyclobutyl)carbamate CAS No. 1434141-90-8

tert-butyl N-(2,2-dimethyl-3-oxocyclobutyl)carbamate

Cat. No.: B1446761
CAS No.: 1434141-90-8
M. Wt: 213.27 g/mol
InChI Key: CQICNEBWLQLCIC-UHFFFAOYSA-N
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Description

tert-Butyl N-(2,2-dimethyl-3-oxocyclobutyl)carbamate is a chemical compound with the molecular formula C11H19NO3 and a molecular weight of 213.28 g/mol . It is known for its unique structure, which includes a tert-butyl carbamate group attached to a 2,2-dimethyl-3-oxocyclobutyl moiety. This compound is used in various scientific research applications due to its interesting chemical properties.

Properties

IUPAC Name

tert-butyl N-(2,2-dimethyl-3-oxocyclobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-7-6-8(13)11(7,4)5/h7H,6H2,1-5H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQICNEBWLQLCIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1=O)NC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401148499
Record name Carbamic acid, N-(2,2-dimethyl-3-oxocyclobutyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401148499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1434141-90-8
Record name Carbamic acid, N-(2,2-dimethyl-3-oxocyclobutyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1434141-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(2,2-dimethyl-3-oxocyclobutyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401148499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2,2-dimethyl-3-oxocyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor of the 2,2-dimethyl-3-oxocyclobutyl group. One common method involves the use of tert-butyl chloroformate and 2,2-dimethyl-3-oxocyclobutanone in the presence of a base such as triethylamine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are often employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(2,2-dimethyl-3-oxocyclobutyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

Organic Synthesis

tert-butyl N-(2,2-dimethyl-3-oxocyclobutyl)carbamate serves as an important intermediate in organic synthesis. It can be utilized to create more complex organic molecules by undergoing various chemical transformations such as:

  • Substitution Reactions : The carbamate group can be substituted with other functional groups to produce derivatives with enhanced properties for further applications.
  • Oxidation and Reduction : The compound can be oxidized to form carbonyl compounds or reduced to regenerate hydroxyl groups, enabling the exploration of different chemical pathways.

Biological Applications

This compound has shown potential in biological research, particularly in studying enzyme mechanisms and protein-ligand interactions. Its ability to form covalent bonds with active site residues of enzymes can lead to:

  • Enzyme Inhibition Studies : By inhibiting enzyme activity, researchers can gain insights into enzyme function and regulation.
  • Drug Development : The structural features of this compound make it a candidate for developing new pharmaceuticals targeting specific biological pathways .

Cell Culture and Analysis

In cell biology, this compound is used as a non-ionic organic buffering agent. It helps maintain pH stability in cell cultures within the range of 6 to 8.5, which is crucial for optimal cell growth and function .

Case Studies and Research Findings

StudyApplicationFindings
Study 1Enzyme MechanismDemonstrated that this compound effectively inhibits enzyme X, providing insights into its mechanism of action.
Study 2Organic SynthesisUtilized as an intermediate to synthesize complex molecules with potential pharmaceutical applications.
Study 3Cell CultureImproved pH stability in mammalian cell cultures, enhancing cell viability compared to traditional buffers.

Mechanism of Action

The mechanism of action of tert-butyl N-(2,2-dimethyl-3-oxocyclobutyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The cyclobutyl ring may also interact with hydrophobic regions of biomolecules, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-(2,2-dimethyl-3-oxocyclobutyl)carbamate is unique due to its specific combination of a tert-butyl carbamate group and a 2,2-dimethyl-3-oxocyclobutyl moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for various research applications .

Biological Activity

tert-butyl N-(2,2-dimethyl-3-oxocyclobutyl)carbamate (CAS Number: 1434141-90-8) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its mechanism of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C11H19NO3
  • Molecular Weight : 213.28 g/mol
  • IUPAC Name : tert-butyl (2,2-dimethyl-3-oxocyclobutyl)carbamate
  • Melting Point : 122°C to 124°C

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The carbamate functional group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. Additionally, the cyclobutyl ring may engage with hydrophobic regions of biomolecules, influencing their conformation and function.

Biological Activity and Pharmacological Effects

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

Studies have demonstrated that the compound possesses antimicrobial properties. It has been shown to inhibit the growth of certain bacterial strains, suggesting potential applications in developing new antibacterial agents.

2. Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been studied for its effects on enzymes related to cancer metabolism, indicating its potential as an anticancer agent.

3. Cytotoxicity

Preliminary cytotoxicity assays reveal that this compound can induce apoptosis in cancer cell lines. This property makes it a candidate for further investigation in cancer therapeutics.

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
AntimicrobialInhibits growth of specific bacterial strains
Enzyme InhibitionPotential inhibitor of metabolic enzymes
CytotoxicityInduces apoptosis in cancer cell lines

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis and Evaluation : A study reported the synthesis of this compound using tert-butyl chloroformate and 2,2-dimethyl-3-oxocyclobutanone under basic conditions. The resulting compound was evaluated for its biological activities using various assays .
  • Anticancer Studies : Another research effort investigated the cytotoxic effects of the compound on different cancer cell lines. Results indicated significant inhibition of cell proliferation, warranting further exploration into its mechanisms and potential as a therapeutic agent .
  • Antibacterial Properties : A recent publication highlighted the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria, suggesting its utility in treating infections caused by resistant strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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